7-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a xanthine derivative structurally related to theophylline (1,3-dimethylxanthine), a well-known bronchodilator. The core structure consists of a purine-2,6-dione scaffold with methyl groups at positions 1 and 2. The key structural distinction lies in the substitution at position 7: a 2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl group. This modification introduces a morpholine ring—a six-membered heterocycle containing oxygen and nitrogen—linked via a ketone-containing ethyl chain.
Properties
IUPAC Name |
7-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-9-5-19(6-10(2)24-9)11(21)7-20-8-16-13-12(20)14(22)18(4)15(23)17(13)3/h8-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSLBVOEYOORHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, often referred to as a purine derivative, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H24N2O5
- IUPAC Name : this compound
This structure incorporates a purine base with a morpholine ring, which is significant for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. It activates caspases, which are crucial for the programmed cell death pathway. A study demonstrated that the compound effectively inhibits DNA polymerase activity, thereby disrupting DNA replication in cancer cells .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes involved in metabolic processes:
- DNA Polymerase Inhibition : It binds to DNA polymerase and inhibits its activity, which is vital for DNA synthesis and repair .
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown potential as AChE inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Antibacterial Activity
In vitro studies have revealed moderate to strong antibacterial activity against various strains of bacteria. The compound's effectiveness was particularly noted against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : By activating caspases and other apoptotic pathways.
- Enzyme Interaction : Binding to and inhibiting critical enzymes such as DNA polymerase and AChE.
- Antioxidant Properties : The presence of the purine moiety may contribute to antioxidant effects that protect cells from oxidative stress.
Case Studies
Several case studies highlight the compound's efficacy:
- Cancer Cell Line Studies : In a study involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability and increased apoptotic markers .
- Antibacterial Screening : A series of synthesized derivatives were tested against multiple bacterial strains, with the compound showing promising results comparable to established antibiotics .
Data Summary Table
Scientific Research Applications
Overview
The compound 7-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique functional groups enable the formation of various derivatives that can be explored for different chemical properties and applications.
Biology
- Biochemical Pathways : Due to its structural characteristics, the compound can interact with various biological molecules. It is useful in studying enzyme activities and receptor interactions, particularly in pathways involving adenosine receptors.
- Cell Signaling Research : The compound's potential to modulate cellular signaling pathways makes it relevant in research focused on cell growth, apoptosis, and oxidative stress responses.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases by protecting neuronal cells from oxidative damage.
- Anti-inflammatory Properties : The presence of the morpholine ring may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory medications.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of this compound on neuronal cells subjected to oxidative stress. The findings indicated that the compound significantly reduced apoptosis rates and improved cell viability compared to control groups. This suggests its potential as a therapeutic agent in neuroprotection.
Case Study 2: Anti-inflammatory Activity
Research focused on the anti-inflammatory effects of this compound revealed its ability to inhibit pro-inflammatory cytokine production in vitro. The results showed a dose-dependent reduction in cytokine levels when treated with the compound, indicating its potential application in developing new anti-inflammatory drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Xanthine derivatives are characterized by substitutions at positions 7 and 8, which modulate pharmacological activity, solubility, and metabolic stability. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Complexity :
- The target compound’s 7-position substituent is more complex than etophylline’s hydroxyethyl group, introducing both a morpholine ring and a ketone. This likely enhances lipophilicity compared to etophylline but reduces it relative to the benzyl-containing analogue in .
- The morpholine ring’s oxygen and nitrogen atoms may participate in hydrogen bonding, influencing crystal packing (as per ) or receptor interactions .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods described in , where alkylation of theophylline derivatives with propargyl or morpholinyl-containing reagents is common. The ketone linkage may require additional oxidation steps .
Physicochemical Properties :
- Solubility : Etophylline’s hydroxyethyl group improves water solubility, whereas the target compound’s morpholine and ketone groups balance hydrophilicity and lipophilicity. The 8-benzyl derivative () is more lipophilic due to the aromatic ring .
- Molecular Weight : The target compound (335 g/mol) is intermediate in size compared to analogues, which range from 224 g/mol (etophylline) to 383 g/mol (). Higher molecular weights may affect bioavailability .
Biological Implications: Xanthines typically act as adenosine receptor antagonists or phosphodiesterase inhibitors. In contrast, the 8-thioxo derivative () may exhibit altered metabolic stability due to sulfur substitution .
Research Findings and Data
Hydrogen Bonding and Crystal Packing ():
The morpholine ring’s oxygen and tertiary nitrogen can act as hydrogen-bond acceptors, influencing supramolecular interactions. For example, the ketone group in the target compound may form hydrogen bonds with water or protein residues, impacting solubility and binding affinity .
Comparative Activity (Hypothetical):
While specific activity data for the target compound is unavailable, structural analogues suggest:
- Etophylline : Used for its bronchodilatory effects; shorter half-life due to hydrophilic groups.
- Morpholine-containing derivatives: Potential for prolonged activity and tissue penetration due to balanced solubility.
Preparation Methods
Reaction Mechanism and Optimization
-
Dehydration Cyclization : Diisopropanolamine undergoes intramolecular cyclization under acidic conditions to yield a mixture of cis- and trans-2,6-dimethylmorpholine isomers. Elevated temperatures (>170°C) favor cyclization but risk carbonization, necessitating precise thermal control.
-
Isomer Separation : Crude product (80.4% cis-isomer) is purified via fractional distillation under reduced pressure (−0.098 MPa), achieving 92.2% cis-2,6-dimethylmorpholine.
Table 1: Optimization of cis-2,6-Dimethylmorpholine Synthesis
| Parameter | Optimal Condition | Yield/Purity |
|---|---|---|
| Reaction Temperature | 178–183°C | 83.63% yield |
| Distillation Pressure | −0.098 MPa | 92.2% cis-isomer |
| Base Hydrolysis | 33.3% NaOH (pH 14) | 99.92% post-hydrolysis |
Functionalization of the Purine Core
The purine scaffold, 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (theobromine), is alkylated at the 7-position to introduce the ketoethyl-morpholine side chain.
Alkylation Strategies
-
Bromoacetylation : Theobromine reacts with 2-bromoacetyl bromide in anhydrous DMF under N₂ to form 7-(2-bromoethyl)-1,3-dimethylpurine-2,6-dione.
-
Nucleophilic Substitution : The bromoethyl intermediate couples with cis-2,6-dimethylmorpholine in the presence of K₂CO₃, leveraging the morpholine’s secondary amine as a nucleophile.
Critical Parameters :
-
Solvent : Anhydrous DMF or acetonitrile minimizes hydrolysis of the bromoethyl group.
-
Temperature : 60–80°C ensures complete substitution without epimerization.
Equation 1 :
Coupling and Purification
Reaction Workup
Post-coupling, the crude product is extracted with chloroform, dried (MgSO₄), and concentrated. Residual isomers are removed via recrystallization in ethyl acetate, achieving >95% purity.
Table 2: Recrystallization Conditions
| Solvent | Temperature Range | Purity Improvement |
|---|---|---|
| Ethyl Acetate | −5–10°C | 95% → 99.2% |
| Isopropyl Acetate | 0–5°C | 95% → 99.9% |
Analytical Validation
Q & A
Basic Research Questions
Q. What are the primary structural features of 7-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, and how do they influence its physicochemical properties?
- Methodological Answer : The compound contains a purine-2,6-dione core substituted with a 2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl group at position 7 and methyl groups at positions 1 and 2. Key structural elements include:
- Morpholine ring : Introduces steric and electronic effects, potentially enhancing solubility and bioavailability .
- Oxoethyl linker : Facilitates conjugation and modulates electronic distribution.
- Methyl groups : Influence metabolic stability via steric hindrance.
Computational tools (e.g., DFT calculations) and spectroscopic techniques (NMR, IR) are recommended for validating these features .
Q. What synthetic strategies are employed to prepare derivatives of this compound, particularly modifications at the morpholinyl or oxoethyl positions?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Alkylation of theophylline analogs with halogenated intermediates (e.g., bromoethyl-morpholine derivatives) under basic conditions (K₂CO₃/DMF) to introduce the oxoethyl-morpholinyl group .
- Step 2 : Selective methylation using methyl iodide or dimethyl sulfate at positions 1 and 3 .
- Step 3 : Purification via column chromatography or preparative HPLC to isolate enantiomers, as morpholine substitutions may introduce stereochemical complexity .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Methodological Answer :
- Purity : Use UPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to achieve baseline separation of impurities .
- Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) followed by LC-MS to identify degradation products .
Advanced Research Questions
Q. How does the 2,6-dimethyl-morpholinyl substituent affect the compound’s interaction with adenosine receptors or phosphodiesterase (PDE) enzymes compared to unsubstituted morpholine analogs?
- Methodological Answer :
- In vitro assays : Perform competitive binding studies using radiolabeled ligands (e.g., [³H]-CGS 21680 for adenosine A₂A receptors) to measure IC₅₀ values .
- Molecular docking : Compare binding poses of 2,6-dimethyl-morpholinyl vs. unsubstituted morpholine using PDE4B or A₂A receptor crystal structures (PDB: 1XM6, 3QAK) .
- Data Interpretation : Methyl groups on morpholine may reduce conformational flexibility, enhancing selectivity but potentially lowering affinity due to steric clashes .
Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound across different cell lines or animal models?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability in PDE inhibition assays) and apply statistical models (ANOVA with post-hoc tests) to identify confounding variables (e.g., cell passage number, assay temperature) .
- Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects (e.g., knock out PDE4D to confirm off-target interactions) .
Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration while minimizing hepatic first-pass metabolism?
- Methodological Answer :
- Structural modifications : Replace the oxoethyl linker with a carbamate or amide group to enhance blood-brain barrier permeability .
- In silico modeling : Predict logP and P-glycoprotein substrate potential using tools like SwissADME or admetSAR .
- In vivo validation : Conduct microdialysis in rodent models to measure brain interstitial fluid concentrations post-IV administration .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
